Oxalato de escitalopram

Descripción general

Descripción

El oxalato de escitalopram es un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado principalmente en el tratamiento del trastorno depresivo mayor (TDM) y el trastorno de ansiedad generalizada (TAG). Es el S-enantiómero del citalopram, lo que significa que es una forma más activa de la mezcla racémica de citalopram. El this compound es conocido por su alta selectividad para el transportador de serotonina (SERT) y su perfil de efectos secundarios relativamente bajo en comparación con otros ISRS .

Aplicaciones Científicas De Investigación

El oxalato de escitalopram tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como patrón de referencia en química analítica para el desarrollo de nuevos métodos analíticos.

Biología: Los estudios han explorado sus efectos sobre los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.

Medicina: Más allá de su uso principal en el tratamiento del TDM y el TAG, el this compound se está investigando por su potencial en el tratamiento de otros trastornos psiquiátricos como el trastorno obsesivo-compulsivo (TOC) y el trastorno de estrés postraumático (TEPT)

Mecanismo De Acción

El oxalato de escitalopram funciona inhibiendo la recaptación de serotonina (5-HT) en la neurona presináptica, lo que aumenta los niveles de serotonina disponibles en la hendidura sináptica. Se cree que esta actividad serotoninérgica mejorada contribuye a sus efectos antidepresivos y ansiolíticos. El compuesto se une al sitio ortostérico en el transportador de serotonina (SERT), evitando que la serotonina sea reabsorbida en la neurona presináptica .

Análisis Bioquímico

Biochemical Properties

Escitalopram oxalate is a selective serotonin reuptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . It is used to restore serotonergic function in the treatment of depression and anxiety . It interacts with the serotonin transporter (SERT), exerting the highest degree of selectivity for the SERT relative to other off-targets .

Cellular Effects

Escitalopram oxalate has been shown to inhibit the proliferation and invasion of certain cell types . It also induces cytotoxic and apoptotic activities in certain cells . Common side effects at the cellular level include nausea, headaches, dry mouth, excessive sweating, insomnia, and drowsiness .

Molecular Mechanism

The mechanism of antidepressant action of escitalopram oxalate is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .

Temporal Effects in Laboratory Settings

The common side effects of escitalopram oxalate will gradually improve as your body gets used to it . For most people, escitalopram oxalate is safe to take for a long time .

Dosage Effects in Animal Models

In animal models of adolescent depression, escitalopram oxalate at a dose of 10 mg/kg was chosen based on a previous study that reported antidepressant-like effects .

Metabolic Pathways

Escitalopram oxalate is metabolized by the cytochrome P450 (CYP) isoenzymes CYP2C19, CYP2D6, and CYP3A4 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .

Transport and Distribution

Following oral administration, escitalopram oxalate is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours after either single-or multiple-dose administration . The elimination half-life of escitalopram oxalate is about 27–33 hours and is consistent with once-daily administration .

Subcellular Localization

Escitalopram oxalate, as a selective serotonin reuptake inhibitor (SSRI), works by helping to restore the balance of a certain natural substance (serotonin) in the brain . It affects chemicals in the brain that may be unbalanced in people with depression or anxiety .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del oxalato de escitalopram implica varios pasos clave. La ruta sintética principal comienza con la reacción de 5-ciano-ftálida con bromuro de p-fluorobencil magnesio para formar un reactivo de Grignard. Este intermedio se hace reaccionar luego con N,N-dimetil-3-cloropropilamina para producir el producto deseado. El paso final implica la resolución de la mezcla racémica para obtener el S-enantiómero, que luego se convierte en su sal de oxalato .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción estrictas para asegurar la calidad constante del producto final. La resolución de la mezcla racémica se logra típicamente mediante cromatografía quiral o resolución enzimática .

Análisis De Reacciones Químicas

Tipos de reacciones

El oxalato de escitalopram experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitrilo en escitalopram se puede oxidar para formar varios productos de oxidación.

Reducción: El grupo nitrilo también se puede reducir para formar aminas.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo (Br2) y ácido nítrico (HNO3).

Productos principales

Oxidación: La oxidación del grupo nitrilo puede producir ácidos carboxílicos.

Reducción: La reducción del grupo nitrilo puede producir aminas primarias.

Sustitución: La sustitución electrofílica puede introducir varios grupos funcionales en el anillo aromático.

Comparación Con Compuestos Similares

Compuestos similares

Citalopram: La mezcla racémica de la que se deriva el escitalopram.

Fluoxetina: Otro ISRS con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.

Sertralina: Un ISRS conocido por su uso en el tratamiento de una gama más amplia de trastornos psiquiátricos.

Unicidad

El oxalato de escitalopram es único por su alta selectividad para el transportador de serotonina y su perfil de efectos secundarios relativamente bajo. En comparación con el citalopram, el escitalopram es aproximadamente 150 veces más potente y es responsable de la mayor parte de la actividad clínica de la mezcla racémica .

Propiedades

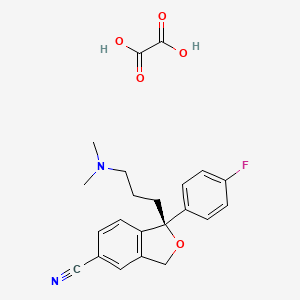

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046003 | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-08-2 | |

| Record name | Escitalopram oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escitalopram oxalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escitalopram oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Escitalopram oxalate functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on presynaptic neurons, effectively blocking the reuptake of serotonin from the synaptic cleft. [] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , , ]

A: While the precise mechanisms underlying escitalopram's antidepressant effects are not fully understood, increased serotonin levels are believed to influence various downstream pathways. These include modulation of mood, emotions, sleep, appetite, and cognitive functions. [, , , ]

A: The molecular formula of escitalopram oxalate is C20H21FN2O • C2H2O4, and its molecular weight is 414.4 g/mol. [, , ]

A: Yes, several studies utilize UV spectrophotometry for escitalopram oxalate analysis. Its maximum absorbance (λmax) has been reported at 238 nm in various solvent systems. [, , , , , , ] Infrared spectrometry has also been used to elucidate the structure of its degradation products. []

A: Escitalopram oxalate, the S-enantiomer of citalopram, exhibits higher potency and selectivity for SERT compared to the racemic mixture. [, , , ] This enhanced selectivity contributes to its favorable tolerability profile and milder adverse effect profile. [, , ]

A: Although escitalopram oxalate is available as an oxalate salt to improve solubility, research explores additional strategies to further enhance its bioavailability. One approach investigated the use of hydrotropic agents like niacinamide. Studies demonstrate that incorporating niacinamide can significantly increase the solubility and dissolution rate of escitalopram oxalate, suggesting its potential to improve bioavailability. []

A: Yes, researchers have explored developing fast-dissolving oral films containing escitalopram oxalate. [] This formulation aims to improve patient compliance, particularly among pediatric, geriatric, and mentally ill populations who may have difficulties swallowing conventional tablets. []

A: Following oral administration, escitalopram oxalate is well-absorbed, reaching peak plasma concentrations (Cmax) between 2.9 to 3.3 hours (Tmax). [, ] Its elimination half-life (t1/2) ranges from 35.34 to 38.8 hours, supporting once-daily dosing. [, ]

A: Studies suggest a slight accumulation of escitalopram oxalate following multiple doses. [] This accumulation is likely due to its long half-life, reaching steady-state concentrations after approximately one week of daily administration. []

A: Researchers have utilized rat C6 glioma cells as an in vitro model to study the potential anticancer properties of escitalopram oxalate. [] Results demonstrate concentration-dependent cytotoxic and apoptotic effects on these cells, suggesting a potential avenue for further research. []

A: While the provided papers do not directly investigate the efficacy of escitalopram oxalate in animal models, they discuss its use in a xenograft model to study its effects on glioblastoma growth. [] This model involved implanting human glioblastoma cells into mice and subsequently treating them with escitalopram oxalate. [] Results showed a reduction in tumor growth, highlighting its potential anti-tumor activity. []

A: Clinical trials have demonstrated the efficacy of escitalopram oxalate in treating major depressive disorder. Studies compared its efficacy to citalopram hydrobromide, finding no significant differences in clinical outcomes. [, ] These findings, along with its favorable safety profile, support its use as a first-line treatment option for depression. [, ]

A: High-performance liquid chromatography (HPLC) is frequently utilized for the analysis of escitalopram oxalate in both pharmaceutical formulations and biological samples. [, , , , , , , ] Researchers have developed and validated various HPLC methods using different columns, mobile phases, and detection techniques for accurate and sensitive quantification. [, , , , , , , ]

A: Dissolution testing plays a crucial role in assessing the in vitro release characteristics of escitalopram oxalate from its tablet formulation. [] A faster dissolution rate generally correlates with improved drug absorption and bioavailability. []

A: Escitalopram oxalate exhibits limited solubility in water, potentially influencing its dissolution rate and, subsequently, its bioavailability. [] Strategies like using hydrotropic agents aim to enhance its solubility, thereby improving its overall therapeutic efficacy. []

A: Method validation is a crucial step in ensuring the reliability and accuracy of analytical results. For escitalopram oxalate, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability during method validation. [, , , , ] Compliance with guidelines set by organizations like the International Conference on Harmonization (ICH) is essential to meet the regulatory requirements for pharmaceutical analysis. [, , , , ]

A: Initially developed as the S-enantiomer of citalopram, escitalopram oxalate gained recognition for its improved selectivity for SERT, leading to potentially greater efficacy and a more favorable side effect profile. [, , , ] Clinical trials further solidified its position as an effective treatment option for major depressive disorder. [, ] Ongoing research continues to explore its potential benefits in other conditions, such as anxiety disorders and even certain types of cancer. [, ]

A: The investigation of escitalopram oxalate's properties and applications has encouraged a multidisciplinary approach involving contributions from pharmaceutical sciences, medicinal chemistry, pharmacology, and clinical research. [, , , , ] For instance, collaborative efforts between pharmaceutical scientists and medicinal chemists have led to the development of novel formulations like fast-dissolving films, aiming to optimize drug delivery and patient compliance. [] Furthermore, ongoing research exploring escitalopram oxalate's potential anticancer properties highlights the synergistic potential extending beyond its traditional role as an antidepressant. [] Such cross-disciplinary collaborations are crucial for advancing our understanding of this molecule and unlocking its full therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.